molecular formula Ti(NO3)4<br>N4O12Ti B8366583 Titanium nitrate CAS No. 22465-17-4

Titanium nitrate

Cat. No. B8366583
CAS RN: 22465-17-4
M. Wt: 295.89 g/mol
InChI Key: QDZRBIRIPNZRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04061583

Procedure details

A solution containing titanium and metal ions is perpared by mixing 84.0 ml of 0.2 M titanium nitrate solution containing hydrogen peroxide (Ti/H2O2 ratio: 1.5), 116.0 ml of 0.2 M zirconium nitrate solution and 200.0 ml of 0.2 M lead nitrate solution. The solution containing titanium and metal ions is added dropwise with stirring to 400 ml of an aqueous alkaline solution containing 27.7 ml of ammonium hydroxide (28%), 3.9 ml of hydrogen peroxide (30%) and 3.9 g of ammonium nitrate, whereby a precipitate of complex peroxide is obtained. The precipitate is recovered by filtering, washed thoroughly with distilled water, dehydrated with ethyl alcohol, and dried at room temperature. The crystalline lead zirconate titanate, Pb(Zr0.58 Ti0.42)O3, is obtained by heating the resulting precipitate at a temperature higher than 600° C.
[Compound]
Name
aqueous alkaline solution
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
84 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
116 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
27.7 mL
Type
reactant
Reaction Step Six
Quantity
3.9 mL
Type
reactant
Reaction Step Six
Quantity
3.9 g
Type
reactant
Reaction Step Six
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[Ti:1].[N+]([O-])([O-])=[O:3].[Ti+4].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[OH:19][OH:20].[N+]([O-])([O-])=O.[Zr+4:25].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Pb+2:42].[N+]([O-])([O-])=O.[OH-:47].[NH4+].[N+]([O-])([O-])=O.[NH4+]>>[O-2:3].[O-2:19].[O-2:3].[O-2:3].[O-2:3].[Ti+4:1].[Zr+4:25].[Pb+2:42].[O:19]=[O+:20][O-:47] |f:1.2.3.4.5,7.8.9.10.11,12.13.14,15.16,17.18,19.20.21.22.23.24.25.26|

Inputs

Step One
Name
aqueous alkaline solution
Quantity
400 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Step Three
Name
Quantity
84 mL
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ti+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
116 mL
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Zr+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Pb+2].[N+](=O)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Step Six
Name
Quantity
27.7 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
3.9 mL
Type
reactant
Smiles
OO
Name
Quantity
3.9 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The precipitate is recovered
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washed thoroughly with distilled water
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Zr+4].[Pb+2]
Name
Type
product
Smiles
O=[O+][O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04061583

Procedure details

A solution containing titanium and metal ions is perpared by mixing 84.0 ml of 0.2 M titanium nitrate solution containing hydrogen peroxide (Ti/H2O2 ratio: 1.5), 116.0 ml of 0.2 M zirconium nitrate solution and 200.0 ml of 0.2 M lead nitrate solution. The solution containing titanium and metal ions is added dropwise with stirring to 400 ml of an aqueous alkaline solution containing 27.7 ml of ammonium hydroxide (28%), 3.9 ml of hydrogen peroxide (30%) and 3.9 g of ammonium nitrate, whereby a precipitate of complex peroxide is obtained. The precipitate is recovered by filtering, washed thoroughly with distilled water, dehydrated with ethyl alcohol, and dried at room temperature. The crystalline lead zirconate titanate, Pb(Zr0.58 Ti0.42)O3, is obtained by heating the resulting precipitate at a temperature higher than 600° C.
[Compound]
Name
aqueous alkaline solution
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
84 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
116 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
27.7 mL
Type
reactant
Reaction Step Six
Quantity
3.9 mL
Type
reactant
Reaction Step Six
Quantity
3.9 g
Type
reactant
Reaction Step Six
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[Ti:1].[N+]([O-])([O-])=[O:3].[Ti+4].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[OH:19][OH:20].[N+]([O-])([O-])=O.[Zr+4:25].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Pb+2:42].[N+]([O-])([O-])=O.[OH-:47].[NH4+].[N+]([O-])([O-])=O.[NH4+]>>[O-2:3].[O-2:19].[O-2:3].[O-2:3].[O-2:3].[Ti+4:1].[Zr+4:25].[Pb+2:42].[O:19]=[O+:20][O-:47] |f:1.2.3.4.5,7.8.9.10.11,12.13.14,15.16,17.18,19.20.21.22.23.24.25.26|

Inputs

Step One
Name
aqueous alkaline solution
Quantity
400 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Step Three
Name
Quantity
84 mL
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ti+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
116 mL
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Zr+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Pb+2].[N+](=O)([O-])[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti]
Step Six
Name
Quantity
27.7 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
3.9 mL
Type
reactant
Smiles
OO
Name
Quantity
3.9 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The precipitate is recovered
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washed thoroughly with distilled water
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Zr+4].[Pb+2]
Name
Type
product
Smiles
O=[O+][O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.